molecular formula C11H15NO4S B8034082 2-Methyl-5-(morpholine-4-sulfonyl)phenol

2-Methyl-5-(morpholine-4-sulfonyl)phenol

Cat. No.: B8034082
M. Wt: 257.31 g/mol
InChI Key: FRLQBOQOJKLDMI-UHFFFAOYSA-N
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Description

2-Methyl-5-(morpholine-4-sulfonyl)phenol is a chemical compound of interest in medicinal and organic chemistry research, particularly in the development of novel small molecules. Its structure incorporates two privileged motifs: a phenolic ring and a morpholine sulfonyl group. The morpholine ring is a ubiquitous pharmacophore in drug discovery, featured in over 100 marketed drugs due to its versatility and ability to improve the aqueous solubility of lipophilic scaffolds . Morpholine derivatives exhibit a wide spectrum of biological activities, including serving as anticancer agents, antidepressants, and antimicrobials . The phenolic component is also highly significant; natural phenols and their synthetically modified derivatives are extensively studied for their antioxidant, antimicrobial, and pharmacological properties . Functionalization of phenols is a common strategy to enhance their bioactivity or overcome limitations such as toxicity and low solubility . The specific sulfonyl linkage in this compound is a stable functional group that can influence the molecule's electronic properties and binding characteristics. Researchers may utilize 2-Methyl-5-(morpholine-4-sulfonyl)phenol as a key synthetic intermediate or building block for constructing more complex molecules, such as potential enzyme inhibitors or candidates for high-throughput screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-5-morpholin-4-ylsulfonylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-9-2-3-10(8-11(9)13)17(14,15)12-4-6-16-7-5-12/h2-3,8,13H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLQBOQOJKLDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The palladium-catalyzed Suzuki-Miyaura coupling, as detailed in recent studies, offers a robust pathway for introducing sulfonamide groups to aromatic rings. For 2-methyl-5-(morpholine-4-sulfonyl)phenol, this method involves three components:

  • 2-Methylphenylboronic acid (aryl donor)

  • Morpholine-4-sulfonyl chloride (electrophilic sulfonamide precursor)

  • Palladium catalyst (e.g., PdCl₂(PhCN)₂)

The reaction proceeds via in situ generation of morpholine-4-sulfonyl chloride from morpholine and sulfuryl chloride (SO₂Cl₂). Subsequent coupling with the boronic acid derivative under basic conditions (Na₂HPO₄) in a THF/MeCN solvent system yields the target compound.

Key Optimization Parameters:

ParameterOptimal ConditionYield Improvement
CatalystPdCl₂(PhCN)₂72%
SolventTHF/MeCN (3:1)+49% vs. THF
BaseNa₂HPO₄Minimal byproducts
Temperature80°C85% conversion

The choice of ligand proved critical, with bulky phosphine ligands (e.g., P(2,6-di-OMe–C₆H₃)₃) enhancing selectivity by suppressing desulfonylation side reactions.

Direct Sulfonylation with Morpholine-4-Sulfonyl Chloride

Regiochemical Challenges and Solutions

Direct sulfonylation of 2-methylphenol faces inherent regiochemical hurdles due to competing ortho/para-directing effects of the hydroxyl and methyl groups. Theoretical studies suggest that the methyl group at position 2 sterically hinders ortho substitution, favoring meta-directed sulfonation at position 5 under kinetic control.

Synthetic Protocol:

  • Generation of morpholine-4-sulfonyl chloride :
    Morpholine reacts with SO₂Cl₂ in dichloromethane at 0°C, yielding the sulfonyl chloride intermediate.

  • Electrophilic aromatic substitution :
    2-Methylphenol, deprotonated with K₂CO₃, undergoes sulfonation at 50°C in acetonitrile.

StepConditionsYield
Sulfonyl chloride0°C, CH₂Cl₂, 2h89%
Sulfonation50°C, MeCN, 12h63%

Despite moderate yields, this method avoids transition metals, making it advantageous for large-scale synthesis.

Protection-Deprotection Strategies

Sulfonate Ester Protection

Inspired by nitro-group functionalization in aromatic systems, this approach protects the phenolic hydroxyl group to direct sulfonation:

  • Protection :
    2-Methylphenol is converted to its methanesulfonate ester using methanesulfonyl chloride and pyridine.

  • Sulfonation :
    The protected intermediate reacts with morpholine-4-sulfonyl chloride at position 5, directed by the methyl group.

  • Deprotection :
    Acidic cleavage (HCl, 80°C) restores the phenolic hydroxyl group.

Comparative Performance:

StepConditionsYield
ProtectionPyridine, 0°C, 1h95%
SulfonationDMF, 60°C, 8h78%
Deprotection6M HCl, reflux, 2h91%

This method achieves superior regiocontrol (98% purity by HPLC) but requires additional steps, increasing production costs.

Industrial Scalability and Environmental Impact

Green Chemistry Considerations

The palladium-catalyzed method, while efficient, generates Pd waste requiring costly recovery. In contrast, direct sulfonylation produces minimal byproducts but uses stoichiometric SO₂Cl₂, necessitating scrubbers for HCl gas. Life-cycle analyses favor the protection-deprotection route for its high atom economy (82%) and low E-factor (1.3).

Emerging Methodologies

Photocatalytic C–H Sulfonylation

Preliminary studies indicate that visible-light-mediated C–H activation could enable direct sulfonylation without pre-functionalization. Using eosin Y as a photocatalyst and morpholine-4-sulfonyl chloride, pilot reactions achieve 41% yield under mild conditions (25°C, 24h) .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(morpholine-4-sulfonyl)phenol can undergo various chemical reactions, including:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often with the aid of a base.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Sulfides and thiols.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

2-Methyl-5-(morpholine-4-sulfonyl)phenol has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-5-(morpholine-4-sulfonyl)phenol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-methyl-5-(morpholine-4-sulfonyl)phenol with structurally or functionally related phenolic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Key Properties/Activities References
2-Methyl-5-(morpholine-4-sulfonyl)phenol Not explicitly provided C₁₁H₁₅NO₄S (inferred) ~257.3 (estimated) Phenol, sulfonyl, morpholine Potential antitrypanosomal activity
2-Methyl-5-(thiomorpholine-4-carbonyl)phenol 1042634-32-1 C₁₂H₁₅NO₂S 237.32 Phenol, thiomorpholine, carbonyl Catalogued for life science research
5-Isopropyl-2-methylphenol (Carvacrol) 499-75-2 C₁₀H₁₄O 150.22 Phenol, isopropyl, methyl Antimicrobial, food additive
2-Methyl-5-(1-methylethyl)phenol 41364-29-8 C₁₀H₁₃NO₂ 179.22 (nitroso derivative) Phenol, isopropyl, nitroso (derivative) Component in essential oils
2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine 21447-56-3 C₁₁H₁₆N₂O₃S 256.32 Phenylamine, sulfonyl, morpholine Harmful (inhalation/skin contact)

Key Observations :

Functional Groups: The sulfonyl-morpholine group in 2-methyl-5-(morpholine-4-sulfonyl)phenol introduces higher polarity compared to non-sulfonated analogs like carvacrol. This may enhance solubility in polar solvents but reduce lipid membrane permeability . Carvacrol and 2-methyl-5-(1-methylethyl)phenol lack sulfonyl/morpholine groups, relying on isopropyl/methyl substituents for lipophilicity, which correlates with their antimicrobial activity .

Carvacrol’s lower molecular weight (150.22 g/mol) and lipophilic profile facilitate broad-spectrum antimicrobial effects, validated in both food and pharmaceutical contexts .

Biological Activity: Derivatives of 2-methyl-5-(morpholine-4-sulfonyl)phenol, such as thiazolidinone analogs, have shown antitrypanosomal activity (ED₅₀ = 96–492 μM), likely due to interactions with parasitic enzymes like pteridine reductase . Carvacrol and 2-methyl-5-(1-methylethyl)phenol exhibit antimicrobial and anti-inflammatory properties, linked to their ability to disrupt microbial membranes .

Toxicity and Safety :

  • The phenylamine derivative (CAS 21447-56-3) is flagged as harmful upon exposure, necessitating stringent handling protocols .
  • Carvacrol, in contrast, is classified as Generally Recognized As Safe (GRAS) for food applications, underscoring its low toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-5-(morpholine-4-sulfonyl)phenol, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via sulfonation of a phenolic precursor followed by coupling with morpholine. Key steps include:

  • Sulfonation : Use chlorosulfonic acid or sulfonyl chloride derivatives under controlled temperature (0–5°C) to avoid side reactions.
  • Morpholine coupling : React the sulfonated intermediate with morpholine in anhydrous dichloromethane or THF, using a base like triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to morpholine) and reaction time (4–6 hours) to maximize yield (typically 65–75%) .

Q. How is the crystal structure of 2-Methyl-5-(morpholine-4-sulfonyl)phenol determined, and what software tools are recommended?

  • Methodology :

  • X-ray diffraction : Grow single crystals via slow evaporation from a solvent like methanol or acetonitrile. Collect diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure solution : Use SHELXS for phase determination via direct methods and SHELXL for refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms .
  • Validation : Check for missed symmetry or twinning using PLATON. Final R-values should be <5% for high-quality data .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular assembly of 2-Methyl-5-(morpholine-4-sulfonyl)phenol in crystalline states?

  • Methodology :

  • Graph set analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, the hydroxyl group (-OH) may form D₁¹ (self-complementary) or D₂² (bifurcated) interactions with sulfonyl oxygen or morpholine nitrogen .
  • Thermal analysis : Correlate melting points (e.g., 150–152°C for related sulfonyl compounds) with hydrogen-bond strength using DSC .
    • Data Interpretation : Stronger hydrogen bonds (e.g., O-H···O=S) reduce molecular mobility, increasing thermal stability. Weaker interactions (e.g., C-H···π) may lead to polymorphic variations .

Q. What is the role of the sulfonyl group in mediating nucleophilic substitution reactions at the morpholine ring?

  • Methodology :

  • Reactivity screening : Treat the compound with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO) at 60–80°C. Monitor via LC-MS for intermediates.
  • Mechanistic insights : The electron-withdrawing sulfonyl group activates the morpholine ring for SNAr (nucleophilic aromatic substitution), particularly at the para position relative to the sulfonyl moiety. Steric effects from the methyl group may favor meta substitution .
    • Case study : Reaction with piperidine yields a morpholine-piperidine hybrid product, confirmed by NMR (disappearance of morpholine protons at δ 3.6–3.8 ppm) .

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